chemical structure and properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
chemical structure and properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
An In-Depth Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The document delineates its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and characterization. Emphasis is placed on its reactivity, particularly the strategic utility of the 2-chloro substituent in nucleophilic substitution reactions, which establishes its role as a versatile building block for the creation of complex molecular architectures. Furthermore, this guide explores its applications as a key intermediate in the development of targeted therapeutics, supported by specific examples from contemporary drug discovery programs. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction: The Emergence of a Key Building Block
The fusion of pyrazole and pyrimidine rings creates a class of compounds known as pyrazolopyrimidines, which are recognized as "privileged structures" in medicinal chemistry.[1][2] These scaffolds are isosteres of natural purines, allowing them to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[3] Within this important class, 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine serves as a foundational building block. Its unique arrangement of a reactive chlorine atom and a stable pyrazolyl moiety provides a predictable and powerful platform for synthetic diversification. This guide aims to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to leverage the full potential of this versatile intermediate.
Molecular Structure and Physicochemical Properties
2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 4-position with a 1H-pyrazol-1-yl group and at the 2-position with a chlorine atom. X-ray crystallography studies on closely related derivatives have confirmed that the pyrazolyl and pyrimidine ring system is essentially planar.[4][5][6][7] This planarity is a key feature for enabling interactions like π-π stacking within biological targets.[8]
Table 1: Physicochemical Properties of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₄ | |
| Molecular Weight | 180.59 g/mol | [9] |
| CAS Number | 1247815-03-7 | |
| Appearance | White to yellow solid/powder | |
| InChI Key | HLVDAOQURQRINX-UHFFFAOYSA-N | |
| SMILES | C1=CN(N=C1)C2=NC(=NC=C2)Cl | [10] |
| XLogP3 (Predicted) | 1.2 | [9] |
| Purity | Typically >95% | |
| Storage Temperature | Room Temperature |
Synthesis and Purification
The most common and direct synthesis of pyrazolyl-substituted chloropyrimidines involves the nucleophilic aromatic substitution of a dichloropyrimidine with pyrazole. This reaction, however, presents a significant challenge in regioselectivity.
Synthetic Pathway: Nucleophilic Substitution
The reaction of 2,4-dichloropyrimidine with 1H-pyrazole in the presence of a base typically yields a mixture of two structural isomers: the desired 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and the byproduct 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine.[4][5][6] The 4-position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the 2-position, often leading to the 4-substituted product as the major isomer, though ratios can vary based on reaction conditions.
The causality behind this choice of reactants is straightforward: 2,4-dichloropyrimidine provides two electrophilic centers, while the deprotonated pyrazole acts as the nucleophile. A non-nucleophilic base, such as potassium carbonate, is chosen to deprotonate the pyrazole without competing in the substitution reaction. A polar aprotic solvent like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) is ideal as it effectively solvates the potassium carbonate and the pyrazole anion, facilitating the reaction.[4][11]
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar derivative and serves as a representative procedure.[4]
-
Reaction Setup: To a solution of 1H-pyrazole (1.1 equivalents) in N,N-dimethylacetamide (DMA), add potassium carbonate (K₂CO₃, 2.5-3.0 equivalents).
-
Addition of Reactant: To the stirred suspension, add 2,4-dichloropyrimidine (1.0 equivalent) in a single portion at room temperature.
-
Reaction Monitoring: Allow the mixture to stir overnight at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in heptane mobile phase until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%). The two isomers will separate, with the 2-chloro-4-pyrazolyl isomer often eluting first.[4]
Alternative Regioselective Synthesis
To circumvent the formation of isomers, an alternative strategy can be employed. This involves using a starting material with differentiated reactivity at the 2- and 4-positions, such as 2-methylthio-4-chloropyrimidine. The substitution with pyrazole occurs selectively at the 4-position. Subsequently, the 2-methylthio group is converted to the desired 2-chloro group via a chlorination reaction.[12] This multi-step process offers superior control and avoids a challenging chromatographic separation.
Spectroscopic and Crystallographic Characterization
Structural confirmation is paramount. While data for the parent compound is not widely published, analysis of the closely related 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine provides a reliable template for characterization.[4][6]
Table 2: Representative Spectroscopic Data
| Technique | Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[4] | Expected Observations for Parent Compound |
| ¹H NMR | (400 MHz, CDCl₃) δ ppm 6.56 (dd, 1H), 7.89 (d, 1H), 8.59 (dd, 1H), 8.96 (s, 1H). | Signals corresponding to the three protons on the pyrazole ring and the two protons on the pyrimidine ring. Distinct chemical shifts and coupling constants will confirm the connectivity. |
| ¹³C NMR | (101 MHz, CDCl₃) δ ppm 109.96, 112.18 (m), 122.15 (m), 130.42, 145.57, 155.57, 160.86 (q), 163.04. | Signals for all 7 unique carbon atoms. The chemical shifts will be indicative of their electronic environment (e.g., carbons adjacent to nitrogen or chlorine). |
| X-ray | Orthorhombic, C₈H₄ClF₃N₄. Confirms substitution at position 4. Molecule is essentially planar.[5][6] | Confirmation of the C4-N (pyrazole) bond and the C2-Cl bond. Provides precise bond lengths and angles. |
Reactivity and Strategic Applications
The synthetic value of 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine lies in the reactivity of its C2-chloro group. The pyrimidine ring is inherently electron-deficient, a property that is enhanced by the two nitrogen atoms.[13] This makes the chlorine-bearing carbons (C2 and C4/C6) highly susceptible to nucleophilic aromatic substitution (SNAr). With the 4-position occupied by the stable pyrazole ring, the 2-position becomes the primary site for chemical modification.
This allows for the introduction of a wide array of functional groups—such as amines, alcohols, thiols, and carbon nucleophiles—to build a library of diverse molecules from a common intermediate. This predictable reactivity is a cornerstone of its utility in combinatorial chemistry and lead optimization campaigns.
Role in Drug Discovery: An Intermediate for Targeted Therapies
The pyrazolopyrimidine scaffold is a validated pharmacophore for targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[14]
A prominent example of the utility of this chemical family is in the synthesis of Encorafenib , a potent and selective inhibitor of the BRAF kinase, which is used to treat certain types of melanoma. A key intermediate in the synthesis of Encorafenib is 2-chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine, a direct and more complex analogue of the title compound.[15] This demonstrates how the 2-chloro-4-pyrazolyl-pyrimidine core serves as a critical template onto which further complexity is built to achieve specific biological activity.
The pyrazole moiety can engage in hydrogen bonding, while the pyrimidine core often serves as an anchor, binding to the hinge region of the kinase active site. The substituent introduced at the 2-position can then be tailored to occupy adjacent pockets, enhancing potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives.
-
Hazard Identification: Based on data for similar compounds, it should be treated as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including a lab coat, safety goggles meeting EN166 standards, and chemical-resistant gloves.[17]
-
Handling Procedures: Avoid generating dust.[18] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[18]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[17]
Conclusion
2-chloro-4-(1H-pyrazol-1-yl)pyrimidine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, while requiring careful control of regioselectivity, is well-established. Its true value is realized in its predictable reactivity, which allows the C2-chloro group to function as a versatile handle for synthetic elaboration. Its structural similarity to the core of several targeted therapies underscores its importance and continued relevance in the quest for novel therapeutics. This guide provides the foundational knowledge for researchers to confidently and creatively employ this scaffold in their drug discovery and development endeavors.
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